1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3,4-difluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIUJPOBBXNKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Selective Bromination of 3,4-Difluorophenol
- Starting from commercially available 3,4-difluorophenol, selective bromination is performed using N-bromosuccinimide (NBS) under controlled conditions.
- This step introduces a bromine atom ortho to the hydroxyl group, facilitating subsequent nucleophilic substitution.
- The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature for 2 hours.
- Purification is achieved by aqueous workup and silica gel chromatography to isolate the bromophenol intermediate with yields around 70-75%.
Step 2: Alkylation to Form 1-(3,4-Difluorophenoxy)propan-2-one
- The brominated phenol intermediate undergoes alkylation with chloroacetone in the presence of potassium carbonate and catalytic potassium iodide.
- The reaction is conducted in refluxing acetone for approximately 2 hours.
- This step forms the prochiral ketone 1-(3,4-difluorophenoxy)propan-2-one with high to quantitative yields (90-99%).
- The ketone is isolated by extraction and drying without the need for further purification.
Step 3: Amination to this compound
- The ketone undergoes reductive amination or biocatalytic amination to introduce the amine group at the 2-position of the propan chain.
- Traditional reductive amination uses ammonia or amine sources with reducing agents such as sodium cyanoborohydride, but this may lack stereoselectivity.
- Alternatively, enzymatic transamination offers a more selective approach (discussed below).
- The final product is converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.
Biocatalytic Preparation Using Transaminases
Recent advances have demonstrated the use of transaminase enzymes for the asymmetric synthesis of this compound, offering environmentally friendly and stereoselective routes.
Transaminase-Mediated Amination
- Prochiral ketones such as 1-(3,4-difluorophenoxy)propan-2-one are converted into enantiopure amines using immobilized whole-cell biocatalysts expressing (R)- or (S)-selective transaminases.
- The reaction involves the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate.
- High conversion rates (up to 88-89%) and excellent enantiomeric excess (>99% ee for (R)-enantiomers) have been reported.
- Kinetic resolution strategies allow selective isolation of (S)-enantiomers with >95% ee at conversions greater than 48%.
Advantages of Biocatalytic Methods
- High stereoselectivity, enabling production of enantiopure compounds critical for pharmaceutical applications.
- Mild reaction conditions (ambient temperature, aqueous media) reduce environmental impact.
- Potential for scale-up using immobilized enzymes or whole-cell catalysts.
- The process can be integrated with chemical steps for an efficient overall synthesis.
Summary Table of Preparation Methods
| Step/Method | Conditions/Details | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Selective bromination | NBS, CH2Cl2, RT, 2 h | 70-75 | N/A | Prepares bromophenol intermediate |
| Alkylation | Chloroacetone, K2CO3, KI, acetone reflux, 2 h | 90-99 | N/A | Forms 1-(3,4-difluorophenoxy)propan-2-one ketone |
| Reductive amination (chemical) | Ammonia/amine, NaBH3CN or other reductants | Variable | Low to moderate | Less stereoselective |
| Transaminase-mediated amination | Immobilized whole-cell (R)- or (S)-transaminase, aqueous media | 88-89 (R); >48 (S) | >99% (R); >95% (S) | High stereoselectivity, eco-friendly |
| Hydrochloride salt formation | HCl treatment | Quantitative | N/A | Final product stabilization |
Detailed Research Findings
- A study demonstrated the synthesis of 1-(3,4-difluorophenoxy)propan-2-amine via a three-step sequence starting from 2,3-difluorophenol, involving selective bromination, alkylation, and biotransamination using ATA-256 transaminase enzyme, achieving complete selectivity and approximately 50% overall yield.
- Transaminase screening revealed that commercially available enzymes like ATA-256 can efficiently convert the ketone substrate to the (S)-enantiomer with high enantiomeric purity and isolated yields around 66% in preparative scale reactions.
- The enzymatic process avoids harsh chemicals and provides a sustainable alternative to classical reductive amination, which often requires toxic reagents and produces racemic mixtures.
Chemical Reactions Analysis
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is investigated for its potential as a therapeutic agent due to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, potentially aiding in the treatment of mood disorders.
- Receptor Binding : The compound is known to bind to serotonin and norepinephrine receptors, indicating potential antidepressant or anxiolytic effects.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique difluorophenoxy group allows for the introduction of fluorinated moieties into larger chemical frameworks, which can enhance biological activity.
Agrochemical Applications
Due to its chemical properties, this compound may find applications in agricultural chemistry as a pesticide or herbicide precursor.
Case Studies and Research Findings
Research has demonstrated various applications and effects of this compound:
- Antidepressant Activity : Preliminary studies indicate its potential effectiveness as an antidepressant due to modulation of serotonin pathways.
- Enzyme Interaction Studies : Research has shown that it can act as an inhibitor for specific enzymes related to neurotransmitter degradation.
- Synthetic Pathway Development : Investigations into synthetic methodologies have revealed efficient routes for producing this compound and related derivatives.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3,4-diF substituents in the target compound increase electronegativity and electron-withdrawing effects compared to methoxy (electron-donating) or methyl groups .
- Lipophilicity : Bromine in 1-(2-bromophenyl)propan-2-amine HCl enhances lipophilicity but may reduce metabolic stability compared to fluorine .
- Bioavailability : The hydrochloride salt form, common across these compounds, improves aqueous solubility for pharmaceutical use .
Pharmacological Activity
- Psychoactive Potential: Unlike benzofuran derivatives (e.g., 5-APDB), fluorinated phenethylamines like the target compound may exhibit reduced psychoactivity due to fluorine’s metabolic stability and lower receptor affinity .
- Receptor Binding: The 3,4-diF substitution may enhance selectivity for adrenergic or serotonergic receptors compared to non-fluorinated analogs (e.g., Ortetamine HCl) .
Market and Regulatory Considerations
- 1-(4-Fluorophenyl)propan-2-amine HCl : Widely used in pharmaceuticals, with a projected market growth to 2025 . The target compound’s di-fluoro analog could see similar demand if proven effective in preclinical studies.
- Regulatory Status : Fluorinated compounds are often prioritized in drug development due to improved pharmacokinetics, but stringent controls apply to psychoactive analogs (e.g., 5-APDB) .
Biological Activity
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of a difluorophenoxy group attached to a propan-2-amine backbone. Its chemical formula is C10H12ClF2NO, and it has a molecular weight of 233.66 g/mol. The compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may alter metabolic pathways. For instance, it interacts with enzymes involved in neurotransmitter regulation and metabolic processes, potentially affecting cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses such as neurotransmission and hormonal signaling .
Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various strains of bacteria and fungi. Notably, compounds with similar structures have shown potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .
Cytotoxicity Studies
Cytotoxicity assays reveal that while some derivatives exhibit selective toxicity towards cancer cell lines, they maintain low toxicity towards normal cells. For example, studies utilizing the MTT assay have indicated that certain analogs induce apoptosis in cancer cells without significantly affecting non-cancerous cells .
Case Study 1: Antimalarial Activity
In a study evaluating the antimalarial potential of similar compounds, 1-(3-(3,4-difluorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride was identified as a potent inhibitor against drug-resistant strains of P. falciparum. The compound displayed an IC50 value in the low nanomolar range (approximately 2.66 nM), indicating strong efficacy against malaria parasites .
Case Study 2: Cancer Cell Cytotoxicity
Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines (e.g., MCF-7). Results indicated that the compound induced significant cell death at micromolar concentrations while exhibiting minimal effects on normal cell viability .
Data Summary Table
| Biological Activity | Effect | IC50 Value | Cell Type/Organism |
|---|---|---|---|
| Antimalarial | Inhibition of P. falciparum | ~2.66 nM | Drug-resistant strains |
| Cytotoxicity | Induction of apoptosis | Micromolar range | Breast cancer cells (MCF-7) |
| Antimicrobial | Inhibition of bacterial growth | Varies by strain | Various bacterial strains |
Q & A
How can researchers optimize the synthesis of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Control temperature and pH to minimize side reactions. For fluorinated phenoxy derivatives, catalytic methods (e.g., Pd-mediated coupling) may enhance regioselectivity .
- Purification: Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection (λ = 254 nm) .
- Yield Enhancement: Optimize stoichiometry of the amine precursor and fluorophenol intermediate, ensuring anhydrous conditions to prevent hydrolysis .
What advanced analytical methods are suitable for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR to confirm fluorophenoxy substitution patterns and -NMR to verify the propan-2-amine backbone. Compare chemical shifts to structurally similar amphetamine analogs (e.g., 4-FMA) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode provides accurate mass data for molecular formula validation. Look for [M+H] and isotopic patterns consistent with chlorine .
- Surface-Enhanced Raman Spectroscopy (SERS): Utilize Ag@Au nanocubes as substrates to detect trace impurities or degradation products, leveraging machine learning for spectral pattern recognition .
How do the metabolic pathways of fluorophenoxy-substituted amphetamine derivatives influence their pharmacokinetic profiles?
Methodological Answer:
- In Vitro Models: Use hepatic microsomes (human or rodent) to identify Phase I metabolites (e.g., N-demethylation, hydroxylation). Monitor via LC-MS/MS with collision-induced dissociation .
- CYP Enzyme Mapping: Incubate with CYP isoform-specific inhibitors (e.g., CYP2D6, CYP3A4) to determine primary metabolic enzymes. Fluorinated analogs often exhibit altered CYP affinity compared to non-fluorinated derivatives .
- Pharmacokinetic Parameters: Calculate bioavailability (F%) and half-life (t) using in vivo rodent studies. Compare with structurally related compounds like 2-FA or PMMA to assess fluorine’s impact on metabolic stability .
How should researchers address contradictions in pharmacological data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Dose-Response Reconciliation: Ensure in vitro assays (e.g., receptor binding) use concentrations reflective of in vivo plasma levels. Adjust for protein binding using equilibrium dialysis .
- Model System Limitations: Account for interspecies differences in metabolism (e.g., murine vs. human CYP activity). Validate findings with transgenic models or humanized liver mice .
- Data Normalization: Apply allometric scaling to extrapolate in vitro IC values to in vivo effective doses. Cross-reference with computational ADMET predictions (e.g., LogD, pKa) .
What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Waste Management: Segregate acidic and halogenated waste. Neutralize hydrochloride residues with sodium bicarbonate before disposal via licensed hazardous waste contractors .
- Spill Protocol: Absorb spills with inert materials (e.g., vermiculite) and decontaminate with ethanol/water (70:30). Avoid direct skin contact due to potential amine reactivity .
How does the difluorophenoxy moiety influence the compound’s receptor binding affinity compared to non-fluorinated analogs?
Methodological Answer:
- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare interactions with serotonin (5-HT) or dopamine (D) receptors. Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions .
- In Vitro Binding Assays: Radioligand competition studies (e.g., -ketanserin for 5-HT) quantify K values. Compare to analogs like 4-FMA (monofluorinated) or non-fluorinated PMMA to assess fluorine’s steric and electronic effects .
- Structure-Activity Relationship (SAR): Correlate fluorine substitution patterns (3,4-difluoro vs. para-fluoro) with functional activity (e.g., EC in cAMP assays) .
What strategies can mitigate batch-to-batch variability in the physicochemical characterization of this compound?
Methodological Answer:
- Standardized Protocols: Adopt USP/EP guidelines for reference standards. Use calibrated DSC (differential scanning calorimetry) to verify melting point consistency (e.g., ±1°C tolerance) .
- Impurity Profiling: Employ UPLC-PDA-MS to identify and quantify degradation products (e.g., oxidative byproducts). Set specifications for residual solvents (ICH Q3C limits) .
- Interlaboratory Validation: Share samples with collaborating labs for cross-validation of NMR, XRD, and elemental analysis data .
How can researchers design robust stability studies to evaluate the shelf-life of this compound under varying storage conditions?
Methodological Answer:
- ICH Accelerated Testing: Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV for potency loss (>5% indicates instability) .
- Photostability Assessment: Use ICH Q1B guidelines with xenon arc lamps (1.2 million lux hours). Protect light-sensitive hydrochloride salts with amber glass vials .
- Lyophilization: For long-term storage, lyophilize the compound and assess reconstitution stability (e.g., pH, particulate matter) over 24 months at -20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
